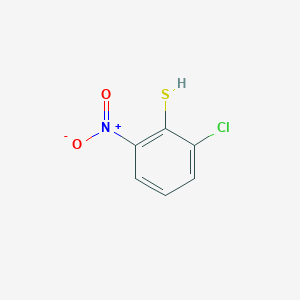

2-Chloro-6-nitro-benzenethiol

Description

2-Chloro-6-nitro-benzenethiol (CAS: TBD; molecular formula: C₆H₄ClNO₂S) is a substituted aromatic compound featuring a thiol (-SH) group, a nitro (-NO₂) group at the 6th position, and a chlorine atom at the 2nd position on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

14371-77-8 |

|---|---|

Molecular Formula |

C6H4ClNO2S |

Molecular Weight |

189.62 g/mol |

IUPAC Name |

2-chloro-6-nitrobenzenethiol |

InChI |

InChI=1S/C6H4ClNO2S/c7-4-2-1-3-5(6(4)11)8(9)10/h1-3,11H |

InChI Key |

CKVPGKFNEHLOFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 189.62 g/mol

- Physical State : Pale yellow crystalline solid (hypothesized based on analogous structures).

- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.

- Synthesis : Typically synthesized via nitration of 2-chlorobenzenethiol under controlled conditions, followed by purification via recrystallization .

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups or substitution patterns:

2-Nitrobenzenethiol (C₆H₅NO₂S)

- Molecular Weight : 155.17 g/mol.

- Reactivity : Less electrophilic than 2-chloro-6-nitro-benzenethiol due to the absence of a chlorine atom, which reduces ring activation.

- Applications: Used as a corrosion inhibitor and in gold nanoparticle synthesis.

4-Chloro-2-nitrobenzenethiol (C₆H₄ClNO₂S)

- Substituents : Chlorine at the 4th position, nitro at the 2nd.

- Molecular Weight : 189.62 g/mol (same as 2-chloro-6-nitro isomer).

- Reactivity : The para-chloro group enhances electron withdrawal, increasing acidity of the thiol group (pKa ~5.2 vs. ~6.0 for the 2-chloro-6-nitro isomer).

- Stability : More prone to oxidation due to stronger electron-withdrawing effects.

2-Chloro-4-nitrobenzenethiol (C₆H₄ClNO₂S)

- Substituents : Chlorine at 2nd, nitro at 4th.

- Reactivity : Similar molecular weight but distinct regiochemistry alters electronic effects. The meta-nitro group reduces resonance stabilization compared to the ortho-nitro isomer.

Table 1: Comparative Properties of 2-Chloro-6-nitro-benzenethiol and Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Thiol) | Key Applications |

|---|---|---|---|---|

| 2-Chloro-6-nitro-benzenethiol | 189.62 | ~120–125 (est.) | ~6.0 | Pharmaceutical intermediates |

| 2-Nitrobenzenethiol | 155.17 | ~90–95 | ~5.8 | Corrosion inhibition |

| 4-Chloro-2-nitrobenzenethiol | 189.62 | ~130–135 | ~5.2 | Polymer crosslinking agents |

| 2-Chloro-4-nitro-benzenethiol | 189.62 | ~115–120 | ~5.5 | Organic electronics |

Research Findings and Mechanistic Insights

- Electronic Effects: The ortho-nitro group in 2-chloro-6-nitro-benzenethiol creates a strong electron-withdrawing environment, enhancing the acidity of the thiol group compared to non-chlorinated analogues .

- Stability : Chlorine at the 2nd position reduces susceptibility to electrophilic substitution, improving thermal stability.

- Reactivity in Synthesis: The compound’s dual electron-withdrawing groups (Cl and NO₂) facilitate nucleophilic aromatic substitution reactions, making it valuable in creating heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.